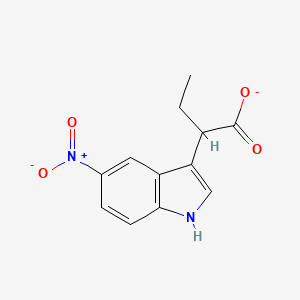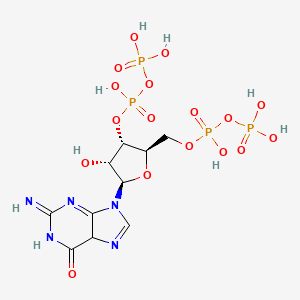
Guanosine 3'-(trihydrogen diphosphate), 5'-(trihydrogen diphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) is a complex organic compound with the molecular formula C10H15N5O11P2. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is significant in various biochemical processes and has been studied for its role in cellular signaling and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) typically involves the phosphorylation of guanosine. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes kinases that transfer phosphate groups to the guanosine molecule. Chemical synthesis may involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of recombinant enzymes in bioreactors allows for the production of high-purity guanosine derivatives. Additionally, chemical synthesis methods are optimized for scalability, ensuring consistent yield and quality .
化学反応の分析
Types of Reactions
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) undergoes various chemical reactions, including:
Phosphorylation/Dephosphorylation: These reactions are crucial in cellular signaling, where the compound can be phosphorylated to form guanosine tetraphosphate or dephosphorylated to guanosine diphosphate.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis), ATP (for phosphorylation), and specific enzymes such as kinases and phosphatases. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from these reactions include guanosine monophosphate, guanosine diphosphate, and inorganic phosphate. These products play essential roles in various metabolic pathways .
科学的研究の応用
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) has numerous applications in scientific research:
作用機序
The mechanism of action of guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) involves its role as a signaling molecule. It interacts with specific molecular targets, such as guanine nucleotide-binding proteins (G-proteins), to regulate various cellular processes. The compound can activate or inhibit these proteins, leading to changes in cellular activities such as gene expression, metabolism, and cell growth .
類似化合物との比較
Similar Compounds
Guanosine 3’-monophosphate-5’-diphosphate: Similar in structure but with one less phosphate group, affecting its biochemical properties.
Guanosine 5’-diphosphate: Another related compound with different phosphorylation sites, influencing its role in cellular processes.
Uniqueness
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) is unique due to its dual phosphorylation, which allows it to participate in more complex signaling pathways compared to its simpler counterparts. This dual phosphorylation also enhances its stability and interaction with specific enzymes and proteins .
特性
分子式 |
C10H17N5O17P4 |
|---|---|
分子量 |
603.16 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-4-hydroxy-3-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,11,14,17)(H2,18,19,20)(H2,21,22,23)/t3-,4?,5-,6-,9-/m1/s1 |
InChIキー |
KNQCDPWYDCKRGP-AAXBYFMASA-N |
異性体SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



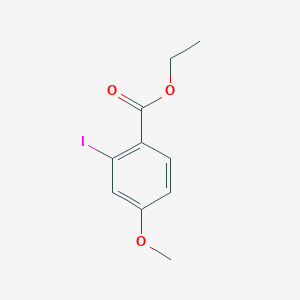
![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)
![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)
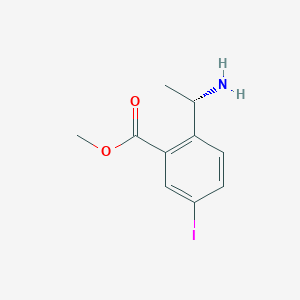
![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)
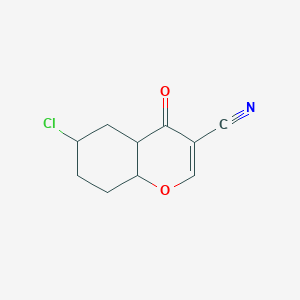
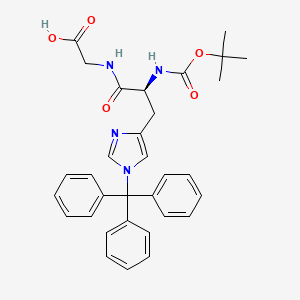
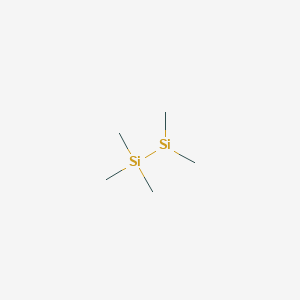
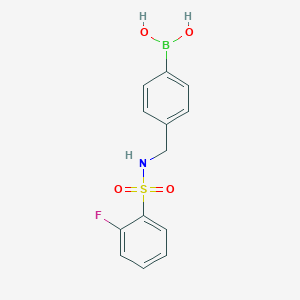

![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)

